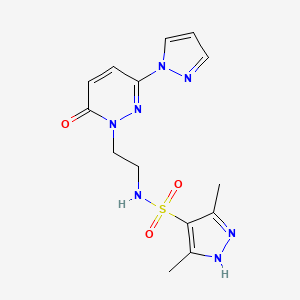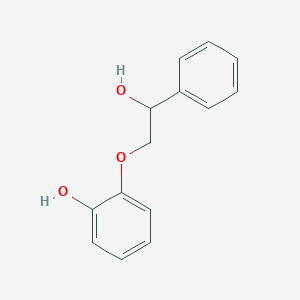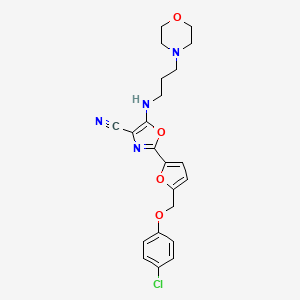
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((3-morpholinopropyl)amino)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related oxazole derivatives often involves the reaction of morpholine-based compounds with various carbonitriles and further chemical modifications. For example, 5-Morpholino-1,3-oxazole-4-carbonitriles containing phthalimidobutyl or phthalimidopentyl substituents have been synthesized, demonstrating the flexibility and complexity in synthesizing oxazole derivatives (Chumachenko et al., 2014).
Molecular Structure Analysis
The structural analysis of similar molecules reveals intricate arrangements, where the presence of morpholine, oxazole, and furan components contributes to the molecule's reactivity and properties. The structural characteristics are crucial for understanding the molecular interactions and reactivity patterns of the compound (Yamagata et al., 1992).
Chemical Reactions and Properties
The reactivity of such compounds is highlighted in their interactions with hydrazine hydrate, leading to various recyclization products and demonstrating the compound's ability to undergo significant structural transformations (Chumachenko et al., 2014). This reactivity is further evidenced in the synthesis of 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles, showcasing the diverse chemical reactions possible with oxazole derivatives (Chumachenko et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Synthesis and Testing : A study by Bektaş et al. (2007) discusses the synthesis of derivatives including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial activities. The compounds demonstrated good or moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
- Design and Synthesis for Antimicrobial Use : Another study by Başoğlu et al. (2013) involved the design and synthesis of azole derivatives starting from furan-2-carbohydrazide, which were then screened for antimicrobial activities. Some of these derivatives displayed activity against tested microorganisms (Başoğlu et al., 2013).
Inhibitors in Cellular Processes
- Src Kinase Inhibitors : Boschelli et al. (2001) focused on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. These compounds, including variations with morpholine groups, demonstrated significant inhibition of Src-mediated cell proliferation, indicating their potential in cancer research and therapy (Boschelli et al., 2001).
Chemical Interactions and Synthesis
- Reactions with Hydrazine Hydrate : Chumachenko et al. (2014) explored the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to various reaction products. This study provides insights into the chemical behavior of such compounds (Chumachenko et al., 2014).
Optoelectronic Properties
- Exploration of Optoelectronic Properties : A study by Irfan et al. (2020) examined the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which include structures similar to the compound . These findings are relevant for applications in material science and optoelectronics (Irfan et al., 2020).
Eigenschaften
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c23-16-2-4-17(5-3-16)29-15-18-6-7-20(30-18)22-26-19(14-24)21(31-22)25-8-1-9-27-10-12-28-13-11-27/h2-7,25H,1,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYUAPRLAHBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((3-morpholinopropyl)amino)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)
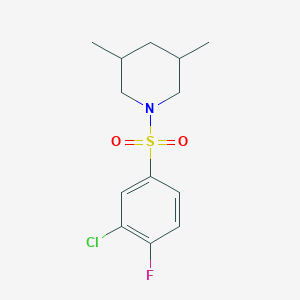

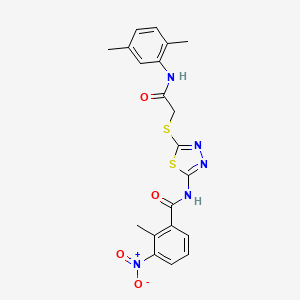
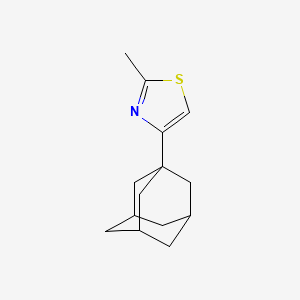
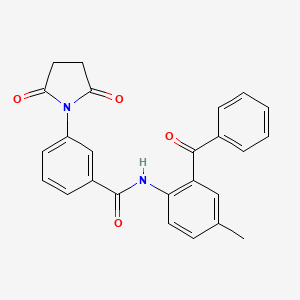
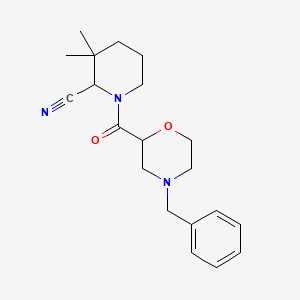
![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2490471.png)
